Home > Products > Screening Compounds P20358 > Clinafloxacin hydrochloride
Clinafloxacin hydrochloride - 105956-99-8

Clinafloxacin hydrochloride

Catalog Number: EVT-263835
CAS Number: 105956-99-8
Molecular Formula: C17H18Cl2FN3O3
Molecular Weight: 402.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clinafloxacin hydrochloride is a novel quinolone antibiotic with a broad spectrum of activity against a variety of microorganisms, making it a significant player in the treatment of infections. Its efficacy has been tested in clinical trials and has shown promising results in treating intraabdominal infections, as well as infections caused by multiply resistant pathogens14. The drug's pharmacokinetics and tolerability have been studied extensively, indicating its potential for both oral and intravenous administration35.

Applications in Various Fields

Intraabdominal Infections

A clinical trial comparing clinafloxacin to imipenem/cilastatin in the treatment of complicated intraabdominal infections demonstrated clinafloxacin's safety and efficacy. The study included patients with a variety of infections, such as perforated or abscessed appendicitis, and showed successful outcomes in a significant proportion of patients treated with clinafloxacin1.

Antibacterial and Antifungal Agents

Clinafloxacin has been synthesized in combination with triazole to create hybrids with potent antibacterial and antifungal properties. These hybrids have shown low minimum inhibitory concentration (MIC) values against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), and have displayed a broad antimicrobial spectrum2.

Serious Infections by Resistant Pathogens

The drug has been particularly effective against serious infections caused by multiply resistant pathogens, such as MRSA, penicillin-resistant Streptococcus pneumoniae, and Pseudomonas aeruginosa. Clinafloxacin's high oral bioavailability makes it a versatile option for both hospital and outpatient settings4.

Respiratory Tract Infections

Studies have shown that clinafloxacin reaches effective concentrations in serum, bronchial mucosa, alveolar macrophages, and epithelial lining fluid, suggesting its potential effectiveness in treating a wide range of respiratory tract infections6.

Pharmacokinetics and Safety

The pharmacokinetics of clinafloxacin have been characterized by rapid absorption, biexponential decline in plasma concentrations, and a terminal half-life conducive to dosing flexibility. The drug's volume of distribution suggests good tissue penetration, and its high bioavailability supports the interchangeability of intravenous and oral administration. Safety evaluations have found clinafloxacin to be well-tolerated, with a tolerability profile similar to other quinolones35.

Pazufloxacin

Relevance: Pazufloxacin was used as a heterologous tracer in a fluorescence polarization immunoassay (FPIA) for the detection of clinafloxacin residue in goat milk []. Pazufloxacin and clinafloxacin are both fluoroquinolone antibiotics and share similar structural features, making pazufloxacin a suitable candidate for developing a sensitive detection method for clinafloxacin.

Source

The compound was developed as part of research efforts to create more effective antibacterial agents. Its synthesis and characterization have been documented in various scientific literature and patents, highlighting its potential applications in treating bacterial infections .

Classification
  • Chemical Class: Fluoroquinolone
  • CAS Number: 105956-99-8
  • IUPAC Name: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
Synthesis Analysis

The synthesis of clinafloxacin hydrochloride involves several key steps that transform precursor compounds into the final product.

Methods

  1. Formation of the Quinolone Core: This initial step involves cyclization reactions to construct the quinolone ring structure.
  2. Introduction of Functional Groups: Specific functional groups, such as chlorine and fluorine, are introduced at designated positions on the quinolone ring through electrophilic substitution reactions.
  3. Formation of Hydrochloride Salt: Finally, clinafloxacin is converted into its hydrochloride salt form to enhance solubility and stability, typically by reacting with hydrochloric acid .

Technical Details

The synthesis may utilize various catalysts and reagents to optimize yield and purity. For example, magnesium halides can facilitate condensation reactions during the formation of key intermediates .

Molecular Structure Analysis

Clinafloxacin hydrochloride has a complex molecular structure characterized by its unique arrangement of atoms.

Structure

  • Molecular Formula: C₁₇H₁₇ClFN₃O₃
  • Molar Mass: 365.79 g/mol

The three-dimensional structure features a cyclopropyl group attached to a fluoroquinolone backbone, which is crucial for its antibacterial activity. The presence of chlorine and fluorine atoms enhances its potency against bacterial strains .

Data

The compound's structural data can be represented using various chemical notation systems such as SMILES or InChI formats for computational modeling and analysis.

Chemical Reactions Analysis

Clinafloxacin hydrochloride undergoes several chemical reactions that can affect its stability and efficacy.

Reactions

  1. Oxidation: Clinafloxacin can be oxidized to generate reactive oxygen species, potentially leading to cellular damage.
  2. Reduction: The compound may also undergo reduction reactions under specific conditions.
  3. Substitution Reactions: Halogen atoms within the structure can be replaced with other functional groups through nucleophilic substitution reactions.

Common reagents used include hydrogen peroxide for oxidation and sodium borohydride for reduction processes .

Mechanism of Action

The mechanism of action of clinafloxacin hydrochloride is primarily related to its interaction with bacterial enzymes.

Process

Clinafloxacin exerts its antibacterial effects by inhibiting type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair.

Data

By binding to the active sites of these enzymes, clinafloxacin disrupts the unwinding of DNA, leading to inhibition of bacterial growth and eventual cell death. The drug exhibits approximately 90% oral bioavailability and reaches peak plasma concentrations within about 0.7 hours after administration .

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of clinafloxacin hydrochloride is essential for its application in pharmacology.

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in methanol and water; solubility varies with temperature and pH.

Chemical Properties

  • Stability: Sensitive to light; degradation can occur under ultraviolet exposure.
  • pH Range: The hydrochloride salt form provides enhanced stability in acidic environments.

Relevant analyses include spectroscopic methods (e.g., NMR, IR) to confirm structural integrity and purity .

Applications

Clinafloxacin hydrochloride has several notable applications in scientific research and medicine.

Scientific Uses

  1. Antibacterial Agent: Primarily studied for treating infections caused by Gram-positive, Gram-negative, and anaerobic bacteria.
  2. Research on Drug Resistance: Investigated for its efficacy against drug-resistant strains of bacteria, providing insights into overcoming antibiotic resistance.
  3. Combination Therapies: Explored as part of combination therapies with other antibiotics to enhance therapeutic outcomes against complex infections .
Chemical and Physicochemical Properties of Clinafloxacin Hydrochloride

Molecular Structure and Stereochemical Configuration

Clinafloxacin hydrochloride (C₁₇H₁₈Cl₂FN₃O₃; molecular weight: 402.25 g/mol) is the hydrochloride salt of clinafloxacin, a fluoroquinolone antibiotic characterized by a 1,4-dihydro-4-oxoquinoline-3-carboxylic acid core. Key structural features include [3] [5] [7]:

  • Substituents: A cyclopropyl group at the N1 position, a fluorine atom at C6, a chlorine atom at C8, and a 3-aminopyrrolidinyl moiety at C7. The C8 chlorine substituent distinguishes it from other fluoroquinolones like ciprofloxacin and contributes to enhanced anaerobic activity.
  • Stereochemistry: The 3-aminopyrrolidine ring at C7 exhibits an (S)-configuration. This stereochemical arrangement optimizes spatial orientation for target binding, influencing interactions with bacterial DNA gyrase (topoisomerase II) and topoisomerase IV enzymes [3] [7].
  • Ionization and Tautomerism: The carboxylic acid at C3 (pKₐ ~5.9) and the secondary amine in the pyrrolidine ring (pKₐ ~9.2) enable zwitterion formation. The protonated amine forms the hydrochloride salt, enhancing aqueous solubility [5] [7].

Table 1: Atomic Contributions to Molecular Properties

PositionSubstituentRole in Physicochemical Properties
N1CyclopropylEnhances lipophilicity and membrane penetration
C6FluorineElectron-withdrawing; stabilizes drug-target interactions
C7(S)-3-aminopyrrolidinylDictates stereospecific binding to topoisomerases
C8ChlorineIncreases anaerobic activity but induces photodegradation

Quantitative structure-activity relationship (QSAR) studies indicate that the cyclopropyl group at N1 and the C8 chlorine are critical for antibody recognition in immunoassays, highlighting their influence on molecular conformation [2].

Solubility and Stability Under Varied Environmental Conditions

Solubility: Clinafloxacin hydrochloride is highly soluble in water (>13 mg/mL), moderately soluble in methanol (~2 mg/mL at 25°C), and insoluble in ethanol or dimethyl sulfoxide. Its solubility profile results from ionic dissociation and hydrogen-bonding capacity. pH-dependent solubility arises from ionization states: maximal solubility occurs at acidic pH (protonated amine), while neutral or alkaline pH reduces solubility due to zwitterion or anionic forms [3] [5].

Stability:

  • Photostability: Ultraviolet (UV) exposure degrades clinafloxacin via C8 chlorine-mediated photocleavage, generating reactive oxygen species that damage the quinolone core. This limits its pharmaceutical applicability [3] [4].
  • Thermal/Hygroscopic Stability: The solid form remains stable below 100°C. No significant hygroscopicity is observed, as crystalline lattices resist moisture uptake [4] [6].
  • pH Effects: Degradation accelerates under alkaline conditions. Acidic media (pH 3–5) maximize stability by suppressing deprotonation at C3 [4] [7].

Table 2: Stability Kinetics Under Environmental Stressors

ConditionDegradation RatePrimary Degradation Products
UV light (254 nm)Rapid (t₁/₂ < 1 hour)Decarboxylated quinoline, chlorinated byproducts
Alkaline pH (9.0)Moderate (t₁/₂ ~24 hours)C7-piperazine ring-opened derivatives
Acidic pH (3.0)Slow (t₁/₂ > 1 week)None detected
Heat (100°C, dry)NegligibleN/A

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (D₂O): Key signals include δ 1.25–1.35 (m, 4H, cyclopropyl-H), δ 3.45 (m, 1H, pyrrolidine-H), δ 3.85 (s, 2H, NH₂), δ 8.65 (s, 1H, H2). The C8 chlorine deshields H2 and H5 protons [7] [8].
  • ¹³C NMR: Characteristic peaks at δ 176.8 (C3-COOH), δ 167.5 (C4=O), δ 152.1 (C2), and δ 112.5 (C8-Cl). Solid-state ¹³C NMR confirms protonation states via chemical shift deviations (e.g., +3.5 ppm for C3 in hydrochloride vs. free base) [8].

Mass Spectrometry (MS):Electrospray ionization (ESI-MS) shows m/z 366.1 [M+H]⁺ for the free base (C₁₇H₁₇ClFN₃O₃), with fragments at m/z 348 (loss of H₂O), m/z 320 (decarboxylation), and m/z 245 (cleavage of the C7 substituent) [5] [7].

UV-Vis Spectroscopy:Aqueous solutions exhibit pH-dependent absorption:

  • Acidic pH: λₘₐₓ = 278 nm (π→π* transition of quinoline) and 330 nm (n→π* of carbonyl).
  • Alkaline pH: Bathochromic shift to 290 nm due to deprotonation. Molar absorptivity: ε₂₇₈ = 12,450 L·mol⁻¹·cm⁻¹ [3] [4].

Table 3: Spectroscopic Signatures Across Techniques

TechniqueKey ParametersStructural Assignment
¹H NMRδ 8.65 (s, 1H)H2 proton (quinoline core)
¹³C NMRδ 176.8, δ 167.5C3-COOH and C4=O carbonyls
ESI-MSm/z 366.1 [M+H]⁺Molecular ion (free base)
UV-Visλₘₐₓ = 278 nm (pH 3.0)Protonated quinoline chromophore

Crystallographic Analysis and Polymorphism

Clinafloxacin hydrochloride crystallizes in a monoclinic system (P2₁/c space group). X-ray diffraction (XRD) reveals:

  • Unit Cell Parameters: a = 14.2 Å, b = 7.8 Å, c = 12.5 Å, β = 115.5°.
  • Hydrogen Bonding: N⁺–H⋯O⁻ (carboxylate) and N–H⋯Cl⁻ interactions form a layered lattice. The protonated amine strengthens ionic bonds with chloride, reducing hygroscopicity [4] [8].

Polymorphism:While no polymorphs of clinafloxacin hydrochloride are explicitly documented in the literature, fluoroquinolones (e.g., sitafloxacin, moxifloxacin) exhibit diverse solid forms:

  • Hydrates: Stability correlates with water occupancy in channels (e.g., monohydrates resist dehydration better than hemihydrates).
  • Anhydrates: Higher melting points but prone to mechanical stress.
  • Conformational Polymorphs: Variations in cyclopropyl/pyrrolidine dihedral angles alter packing efficiency [4] [6] [8].

Properties

CAS Number

105956-99-8

Product Name

Clinafloxacin hydrochloride

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

Molecular Formula

C17H18Cl2FN3O3

Molecular Weight

402.2 g/mol

InChI

InChI=1S/C17H17ClFN3O3.ClH/c18-13-14-10(5-12(19)15(13)21-4-3-8(20)6-21)16(23)11(17(24)25)7-22(14)9-1-2-9;/h5,7-9H,1-4,6,20H2,(H,24,25);1H

InChI Key

BMACYHMTJHBPOX-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl

Synonyms

7-(3-Amino-1-pyrrolidinyl)-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; M 1091; CI 960; KR 11095; _x000B_

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)Cl)N4CCC(C4)N)F)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.